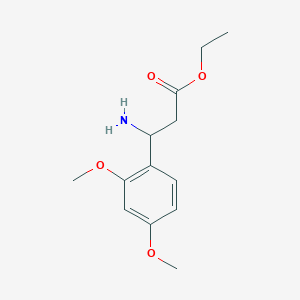
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate typically involves synthetic organic chemistry techniques. The synthetic route often includes the esterification of 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the formation of biologically active molecules. The exact pathways and targets depend on the context of its use in research or industrial applications .
Comparison with Similar Compounds
Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate can be compared with similar compounds such as:
- Ethyl 3-[(3-ethoxybenzyl)amino]propanoate
- Ethyl 3-amino-3-(4-methylphenyl)propanoate
- Ethyl 3-amino-3-(3-cyanophenyl)propanoate These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)8-11(14)10-6-5-9(16-2)7-12(10)17-3/h5-7,11H,4,8,14H2,1-3H3 |
InChI Key |
YHMYNMWFMVQBGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















